2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine
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Overview
Description
The compound “2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 4-methylbenzyl group attached to the indole ring could potentially influence the compound’s physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the indole ring and the 4-methylbenzyl group. These groups could potentially participate in pi stacking interactions or hydrogen bonding, which could influence the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic indole ring could influence the compound’s solubility, melting point, and boiling point .Scientific Research Applications
- The compound has demonstrated antibacterial effects against various bacterial strains. Researchers have investigated its potential as a novel antimicrobial agent, particularly in combating drug-resistant bacteria .
- Studies have explored the compound’s antiviral activity, especially against the H1N1 influenza virus. It shows promise as a potential therapeutic agent in viral infections .
- The compound interacts with ion channels, affecting their function. For instance, it has been studied as a BK channel blocker, which could have implications in treating conditions like glaucoma .
- Some derivatives of this compound have been used in drug discovery. For example, as mentioned earlier, BK channel blockers derived from it have been explored for treating glaucoma .
- Beyond antibacterial and antiviral effects, the compound exhibits other biological activities. These include protein tyrosine phosphatase inhibition, which could have implications in cellular signaling pathways .
Antibacterial Activity
Antiviral Properties
Ion Channel Inhibition
Drug Discovery
Biological Activity Beyond Antimicrobials
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on its target in the body. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action.
properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-14-6-8-15(9-7-14)12-20-13-18(21-11-10-19)16-4-2-3-5-17(16)20/h2-9,13H,10-12,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFLTGJKDHDMAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine |
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